Cas no 2171641-05-5 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid)
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid
- 2171641-05-5
- EN300-1564444
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid
-
- Inchi: 1S/C25H24N4O6/c1-29-12-20(21(28-29)23(30)26-19-10-11-34-22(19)24(31)32)27-25(33)35-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,12,18-19,22H,10-11,13H2,1H3,(H,26,30)(H,27,33)(H,31,32)
- InChI Key: YNWPAFFMTOHDPQ-UHFFFAOYSA-N
- SMILES: O1CCC(C1C(=O)O)NC(C1C(=CN(C)N=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 476.16958450g/mol
- Monoisotopic Mass: 476.16958450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 789
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 132Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1564444-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1564444-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1564444-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1564444-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1564444-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1564444-2.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1564444-5.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1564444-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1564444-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1564444-100mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-2-carboxylic acid |
2171641-05-5 | 100mg |
$2963.0 | 2023-09-24 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid
Introduction to 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid (CAS No. 2171641-05-5)
The compound 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid, identified by its CAS number 2171641-05-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a fluoren-9-ylmethoxycarbonyl moiety and a pyrazole core suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the discovery and development of heterocyclic compounds, particularly those incorporating pyrazole and fluorene derivatives. These structural motifs are renowned for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The compound in question combines these features with an amidooxolane scaffold, which has been increasingly recognized for its role in enhancing drug bioavailability and metabolic stability. This unique combination of structural elements positions 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid as a versatile tool for drug discovery.
One of the most compelling aspects of this compound is its potential to serve as a precursor in the synthesis of more complex pharmacophores. The fluoren-9-ylmethoxycarbonyl group, in particular, is a well-documented protecting group in peptide chemistry, but its application in non-peptide drug design is equally intriguing. This moiety not only enhances the solubility and stability of the molecule but also provides a scaffold for further functionalization. Such flexibility is crucial in medicinal chemistry, where the ability to modify a lead compound can be the difference between success and failure in drug development.
The pyrazole core of the molecule is another key feature that warrants detailed discussion. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid may confer unique interactions with target proteins or enzymes, potentially leading to novel mechanisms of action. For instance, studies have shown that pyrazole-based compounds can inhibit kinases and other enzymes involved in cell signaling pathways, making them attractive candidates for therapeutic intervention.
Furthermore, the amidooxolane component of the molecule introduces an additional layer of complexity that could influence its pharmacokinetic properties. Oxolane rings are known for their ability to enhance oral bioavailability by improving lipid solubility and reducing metabolic degradation. By integrating this motif into the structure of 3-4-( {(9H-fluorenine)methoxycarbonyl}amino)-1-methyl-lH-pyrazole-l-amidooxolane-Z-carboxylic acid, researchers may have inadvertently created a compound that exhibits improved pharmacokinetic profiles compared to simpler analogs. This could be particularly advantageous in situations where oral administration is desired or when dealing with patients who have impaired gastrointestinal function.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in predicting the biological activity of novel compounds. By leveraging techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into how 3-( 4-( (9H-fluorenylmethoxycarbonyl)amino)-l-methyl-lH-pyrazole-Z-amidooxolane-Z-carboxylic acid) interacts with biological targets at an atomic level. These computational studies have already begun to reveal promising leads for further optimization.
In conclusion, 3-( 4-( (9H-fluorenylmethoxycarbonyl)amino)-l-methyl-lH-pyrazole-Z-amidooxolane-Z-carboxylic acid (CAS No. 2171641-S5) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features—combining a fluorenine methoxycarbonyl, a pyrazole, and an amidooxolane—make it a versatile scaffold for drug discovery with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms of action, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine.
2171641-05-5 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-2-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)